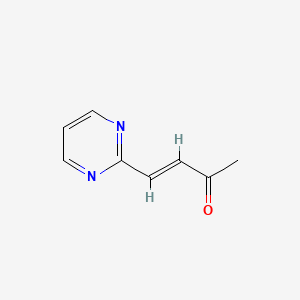

(E)-4-(Pyrimidin-2-yl)but-3-en-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8N2O |

|---|---|

Molecular Weight |

148.16 g/mol |

IUPAC Name |

(E)-4-pyrimidin-2-ylbut-3-en-2-one |

InChI |

InChI=1S/C8H8N2O/c1-7(11)3-4-8-9-5-2-6-10-8/h2-6H,1H3/b4-3+ |

InChI Key |

YWNARZNJRREYPY-ONEGZZNKSA-N |

Isomeric SMILES |

CC(=O)/C=C/C1=NC=CC=N1 |

Canonical SMILES |

CC(=O)C=CC1=NC=CC=N1 |

Origin of Product |

United States |

Synthetic Methodologies for E 4 Pyrimidin 2 Yl but 3 En 2 One and Analogues

Catalysis in the Synthesis of Pyrimidine-Substituted Enones

Catalysis is fundamental to the efficient and selective synthesis of pyrimidine-substituted enones. The choice of catalyst can influence reaction rates, yields, and in some cases, stereoselectivity.

In Claisen-Schmidt condensations , the most common catalysts are strong bases like NaOH and KOH. mdpi.com These bases function by deprotonating the α-carbon of the ketone (acetone in this case), generating the nucleophilic enolate that initiates the condensation. Lewis acids can also be employed to catalyze aldol-type reactions by activating the carbonyl group of the aldehyde, making it more electrophilic.

For olefination reactions like the Wittig and HWE reactions, the key catalytic step is the use of a strong, stoichiometric base to generate the reactive ylide or phosphonate (B1237965) carbanion. Bases such as sodium hydride (NaH), sodium methoxide (B1231860) (NaOMe), and butyllithium (B86547) (BuLi) are commonly used. organic-chemistry.org

In the broader context of pyrimidine (B1678525) synthesis , a diverse range of catalysts is utilized. Lewis acids such as samarium chloride (SmCl₃) organic-chemistry.org, zinc chloride (ZnCl₂) organic-chemistry.org, and zirconium tetrachloride (ZrCl₄) nih.gov have been shown to be effective in catalyzing the formation of the pyrimidine ring. Transition metal catalysts, particularly those based on iridium organic-chemistry.org, copper mdpi.com, and iron mdpi.com, play a significant role in modern pyrimidine syntheses, often enabling dehydrogenative coupling and annulation reactions under mild conditions. Organocatalysts, such as L-proline, in conjunction with co-catalysts like trifluoroacetic acid (TFA), have also been successfully applied in multi-component reactions to build pyrimidine-containing scaffolds. nih.gov

Transition Metal-Catalyzed Methods (e.g., Copper, Iron)

Transition metal catalysis provides powerful tools for the construction of carbon-carbon bonds, which is central to the synthesis of the target molecule.

Copper-Catalyzed Reactions: Copper catalysts have been effectively utilized in the synthesis of pyrimidine derivatives. For instance, a copper-catalyzed [3+3] annulation reaction between saturated ketones and amidines offers a pathway to substituted pyrimidines. This method proceeds through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization, directly functionalizing the β-C(sp³)–H bond of the ketone. gordon.edu While not directly yielding the enone moiety, the resulting pyrimidine could be a precursor for further functionalization. Another approach involves the copper-catalyzed one-pot synthesis of pyrimidines from amides, N,N'-dimethylformamide dimethylacetal (DMF-DMA), and enamines. rsc.org These copper-catalyzed methods are advantageous due to their often milder reaction conditions and improved yields compared to classical approaches. rsc.org

Iron-Catalyzed Reactions: Iron, an earth-abundant and less toxic metal, has emerged as a sustainable catalyst in organic synthesis. An iron-catalyzed modular synthesis of pyrimidines has been developed through the β-ammoniation and cyclization of saturated carbonyl compounds with amidines. mdpi.com This process utilizes an in-situ generated, recyclable iron(II) complex and demonstrates broad functional group tolerance and regioselectivity. mdpi.com The reaction sequence involves TEMPO complexation, enamine addition, transient α-occupation, β-TEMPO elimination, and subsequent cyclization. mdpi.com Similar to the copper-catalyzed methods, this approach provides a pyrimidine core that would require subsequent modification to introduce the enone side chain. Iron catalysis has also been employed in the multicomponent dehydrogenative functionalization of alcohols to form pyrimidines under atmospheric conditions. chemrxiv.org

A particularly relevant transition metal-catalyzed method is the Palladium-Catalyzed Mizoroki-Heck Reaction . This reaction allows for the coupling of pyrimidin-2-yl tosylates with various olefins, including styrene (B11656) derivatives and aliphatic olefins, to produce C2-alkenyl pyrimidine derivatives with high β-regioselectivity. researchgate.net This strategy presents a direct route to the target compound by reacting a suitable 2-halopyrimidine or a pyrimidin-2-yl tosylate with methyl vinyl ketone. researchgate.netorganic-chemistry.org

Below is a table summarizing representative conditions for the Mizoroki-Heck reaction for the synthesis of C2-alkenyl pyrimidines.

| Electrophile | Olefin | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| Pyrimidin-2-yl Tosylate | Styrene | Pd(PPh₃)₂Cl₂ | Et₃N | DMF | 100 | 85 | researchgate.net |

| Pyrimidin-2-yl Tosylate | Methyl Acrylate | Pd(PPh₃)₂Cl₂ | Et₃N | DMF | 100 | 78 | researchgate.net |

| Pyrimidin-2-yl Tosylate | 1-Hexene | Pd(PPh₃)₂Cl₂ | Et₃N | DMF | 100 | 65 | researchgate.net |

Lewis Acid-Catalyzed Reactions (e.g., ZrCl₄)

Lewis acids are effective catalysts for a variety of organic transformations, including the synthesis of heterocyclic compounds. Zirconium tetrachloride (ZrCl₄) has been reported to catalyze the one-pot, multi-component synthesis of hexahydropyrano pyrimidinone derivatives with good yields and excellent diastereoselectivity. nih.govichem.md While this specific reaction does not produce the target enone, it highlights the potential of ZrCl₄ in pyrimidine-related synthesis. Another relevant application is the Lewis acid-catalyzed preparation of pyrimidines from β-formyl enamides using samarium chloride under microwave irradiation, which proceeds via cyclization. organic-chemistry.org The direct application of Lewis acids to catalyze the condensation of a pyrimidine precursor with an enone component remains an area for further exploration.

Organocatalytic Approaches (e.g., Enamine Catalysis)

Organocatalysis has gained prominence as a green and efficient alternative to metal-based catalysis. In the context of pyrimidine synthesis, an organocatalytic inverse-electron-demand Diels–Alder (IEDDA) reaction of ketones with 1,3,5-triazine (B166579) has been developed. researchgate.net This reaction proceeds through enamine catalysis to furnish 4,5-disubstituted pyrimidines in good yields and with high regioselectivity. researchgate.net Chiral organocatalysts have also been employed in the asymmetric 1,4-addition of pyridinyl acetates to electrophilic alkenes, demonstrating the potential for stereocontrolled functionalization. researchgate.net Amine-promoted, organocatalytic aziridination of enones represents another relevant transformation, although it functionalizes the enone rather than constructing the pyrimidine-enone linkage. researchgate.net

Acid- and Base-Catalyzed Cyclization Pathways

Traditional acid and base catalysis play a crucial role in the cyclization steps of many pyrimidine syntheses. The reaction of chalcones with urea (B33335) or thiourea (B124793) under basic conditions (e.g., ethanolic potassium hydroxide) is a well-established method for producing pyrimidine derivatives. organic-chemistry.org This approach is particularly relevant as the target molecule, (E)-4-(Pyrimidin-2-yl)but-3-en-2-one, can be viewed as aza-chalcone analogue. A plausible retrosynthetic analysis suggests that a Claisen-Schmidt condensation between 2-acetylpyrimidine (B1279551) and formaldehyde, or 2-formylpyrimidine and acetone, under basic or acidic conditions, could directly yield the target enone. gordon.eduichem.mdresearchgate.netwikipedia.orgmiracosta.edunih.govresearchgate.net

The general mechanism for a base-catalyzed Claisen-Schmidt condensation involves the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the α,β-unsaturated ketone. ichem.md

Advanced Synthetic Transformations for Pyrimidine-Enone Scaffolds

Beyond the fundamental catalytic methods, more advanced synthetic strategies can be employed to construct and functionalize pyrimidine-enone scaffolds.

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions in Pyrimidine Synthesis

The Inverse Electron-Demand Diels-Alder (IEDDA) reaction is a powerful tool for the synthesis of various nitrogen-containing heterocycles, including pyrimidines. wikipedia.org This reaction typically involves an electron-poor diene, such as a 1,2,4,5-tetrazine (B1199680) or a pyrazine, and an electron-rich dienophile. wikipedia.orgthieme-connect.com The reaction of pyrazines with 2,5-norbornadiene (B92763) (an acetylene (B1199291) precursor) has been reported to yield substituted pyridines through a cascade of Diels-Alder reactions. thieme-connect.com Intramolecular IEDDA reactions of pyrimidines bearing an ω-alkyne side-chain at the 2-position can lead to fused pyridine (B92270) derivatives. wur.nlfao.org While IEDDA reactions are primarily used for the construction of the heterocyclic core, they can be strategically employed to generate substituted pyrimidines that can be further elaborated into the desired enone structure.

Aza-Michael Addition and Cascade Cyclization Strategies

The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental reaction for the formation of C-N bonds. ntu.edu.sgmdpi.com This reaction can be utilized to introduce functionalities to a pre-existing pyrimidine ring or to construct the ring itself through cascade reactions. For instance, the reaction of trifluorinated 2-bromoenones with amidines proceeds via an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade to afford trifluoromethylated pyrimidines. fao.org While the primary application of aza-Michael additions in this context often involves N-functionalization, cascade sequences can lead to the formation of the pyrimidine ring with a side chain that could be converted to the enone. researchgate.netntu.edu.sg

Functionalization of the Pyrimidine Ring in Enone Systems

The chemical modification of the pyrimidine ring within a pre-existing enone framework, such as this compound, represents a pivotal strategy for the diversification of this class of compounds. By introducing functional groups directly onto the heterocyclic core, chemists can systematically alter the molecule's electronic, steric, and physicochemical properties. Methodologies for such transformations primarily rely on established organometallic cross-coupling reactions and nucleophilic aromatic substitution (SNAr), which leverage the inherent electronic characteristics of the pyrimidine ring.

A key precursor for these modifications is a halo-substituted pyrimidinyl enone, for instance, an analogue bearing a chlorine or bromine atom at the C4 or C6 position of the pyrimidine ring. These halogen atoms serve as versatile synthetic handles for subsequent carbon-carbon or carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for forming carbon-carbon bonds. This reaction is particularly effective for the functionalization of chloropyrimidines. Research has demonstrated that in 2,4-dichloropyrimidine (B19661) systems, palladium-catalyzed coupling reactions with boronic acids occur with high regioselectivity. The chlorine atom at the C4 position is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the chlorine at the C2 position. This preferential reactivity allows for the selective functionalization of the C4 position while leaving the C2 position, which may bear the enone substituent, intact.

A study on the regioselective Suzuki cross-coupling of 2-substituted-4-chloropyrimidines provides a strong model for the functionalization of enone systems. In a reaction analogous to modifying a pyrimidinyl enone, a 2-styryl-4-chloropyrimidine was coupled with various arylboronic acids. The reaction proceeded efficiently, yielding the 4-aryl-2-styrylpyrimidine derivatives. The optimal conditions involved a palladium tetrakis(triphenylphosphine) catalyst and a potassium carbonate base in an aqueous dioxane solvent system.

The findings from this study are detailed in the table below, showcasing the scope of the reaction with different arylboronic acids.

| Entry | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | 4-Phenyl-2-styrylpyrimidine | 94 |

| 2 | 4-Methylphenylboronic acid | 4-(4-Methylphenyl)-2-styrylpyrimidine | 92 |

| 3 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2-styrylpyrimidine | 90 |

| 4 | 4-Chlorophenylboronic acid | 4-(4-Chlorophenyl)-2-styrylpyrimidine | 95 |

| 5 | 3-Nitrophenylboronic acid | 4-(3-Nitrophenyl)-2-styrylpyrimidine | 89 |

Reaction Conditions: 2-Styryl-4-chloropyrimidine (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh3)4 (3 mol%), K2CO3 (3.0 eq), 1,4-dioxane/H2O (4:1), 100 °C.

This regioselectivity is a consistent feature in the chemistry of 2,4-dichloropyrimidines, making the Suzuki-Miyaura coupling a highly predictable and reliable method for introducing aryl and heteroaryl substituents at the C4 position of pyrimidinyl enone precursors.

Nucleophilic Aromatic Substitution (SNAr)

Another fundamental approach to functionalizing the pyrimidine ring is through nucleophilic aromatic substitution (SNAr). The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates the attack of nucleophiles, particularly when an electron-withdrawing group is present and a good leaving group (like a halogen) is on the ring.

In a 2-substituted-4-chloropyrimidine system, the C4 position is highly activated towards nucleophilic attack. The electron-withdrawing nature of the pyrimidine nitrogens and the substituent at C2 stabilize the negative charge of the Meisenheimer complex intermediate formed during the substitution process.

Studies on the reactivity of 2-substituted-4-chloropyrimidines have shown that a variety of nucleophiles can displace the C4-chloro substituent. For instance, in the case of 2-methanesulfonyl-4-chloropyrimidine, a dichotomy in regioselectivity is observed. While nucleophiles like amines preferentially attack the C4 position, certain anionic nucleophiles such as alkoxides can be directed to the C2 position. However, for most neutral nucleophiles commonly used in synthetic diversification, such as primary and secondary amines, the C4 position remains the favored site of reaction. This allows for the introduction of a wide range of nitrogen-based functional groups.

The general reaction scheme for the SNAr functionalization of a hypothetical 4-chloro-2-enone pyrimidine is shown below, highlighting the selective displacement of the C4-chloride by an amine nucleophile.

| Reactant | Nucleophile | Conditions | Product |

| (E)-4-(4-Chloro-pyrimidin-2-yl)but-3-en-2-one | R¹R²NH | Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., DMF, Dioxane), Heat | (E)-4-(4-(R¹R²N)-pyrimidin-2-yl)but-3-en-2-one |

This selective functionalization provides a robust platform for creating libraries of analogues of this compound with diverse substituents on the pyrimidine ring, enabling detailed structure-activity relationship studies.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. Analysis of ¹H, ¹³C, and two-dimensional NMR spectra would provide a complete picture of the atomic connectivity and the stereochemistry of the enone moiety.

The ¹H NMR spectrum of (E)-4-(Pyrimidin-2-yl)but-3-en-2-one is expected to show distinct signals corresponding to the protons of the pyrimidine (B1678525) ring and the butenone side chain.

Pyrimidine Protons: The pyrimidine ring contains three aromatic protons. The proton at the C5 position (H-5) typically appears as a triplet, while the two equivalent protons at the C4 and C6 positions (H-4 and H-6) would present as a doublet. Due to the electron-withdrawing nature of the nitrogen atoms, these protons are deshielded and resonate downfield, typically in the range of δ 7.0-9.0 ppm. The H-4 and H-6 protons are expected to be the most downfield, appearing around δ 8.7-8.9 ppm, with the H-5 proton appearing at a slightly higher field, around δ 7.2-7.4 ppm.

Enone Protons: The enone moiety (–CH=CH–C(O)CH₃) gives rise to characteristic signals. The two vinylic protons on the carbon-carbon double bond are diastereotopic and would appear as two distinct doublets. The trans (E) configuration is confirmed by a large coupling constant (J) between these two protons, typically in the range of 15-18 Hz. The proton attached to the carbon adjacent to the pyrimidine ring (H-β) is expected to resonate further downfield (δ 7.5-7.8 ppm) compared to the proton adjacent to the carbonyl group (H-α, δ 6.6-6.8 ppm) due to the deshielding effect of the aromatic ring. The methyl protons (–CH₃) of the acetyl group would appear as a sharp singlet in the upfield region, typically around δ 2.3-2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4, H-6 (Pyrimidine) | 8.7 - 8.9 | Doublet (d) | ~5.0 |

| H-5 (Pyrimidine) | 7.2 - 7.4 | Triplet (t) | ~5.0 |

| H-β (Enone, =CH-Pyr) | 7.5 - 7.8 | Doublet (d) | 15 - 18 |

| H-α (Enone, =CH-CO) | 6.6 - 6.8 | Doublet (d) | 15 - 18 |

| -CH₃ (Acetyl) | 2.3 - 2.5 | Singlet (s) | N/A |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Pyrimidine Carbons: The carbon atoms of the pyrimidine ring are expected to resonate in the aromatic region (δ 110-170 ppm). The carbon atom at the C2 position, being bonded to two nitrogen atoms and the enone side chain, would be the most deshielded, with an expected chemical shift around δ 165-168 ppm. The C4 and C6 carbons are typically found around δ 157-159 ppm, while the C5 carbon would appear at a higher field, around δ 120-122 ppm.

Enone Carbons: The most downfield signal in the entire spectrum would correspond to the carbonyl carbon (C=O) of the ketone, typically appearing in the δ 195-200 ppm region. The vinylic carbons (C-α and C-β) are expected around δ 125-145 ppm. The carbon of the methyl group (–CH₃) will be the most upfield signal, resonating at approximately δ 25-30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | 195 - 200 |

| C-2 (Pyrimidine) | 165 - 168 |

| C-4, C-6 (Pyrimidine) | 157 - 159 |

| C-β (Enone, =CH-Pyr) | 140 - 145 |

| C-α (Enone, =CH-CO) | 125 - 130 |

| C-5 (Pyrimidine) | 120 - 122 |

| -CH₃ (Acetyl) | 25 - 30 |

To confirm the assignments made from 1D NMR spectra and to establish the complete connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. Key expected correlations would include a cross-peak between the vinylic protons H-α and H-β, confirming their adjacent positions. Additionally, correlations between the pyrimidine protons H-4/H-6 and H-5 would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would allow for the unambiguous assignment of each carbon atom that bears a proton (CH, CH₂, CH₃ groups). For instance, the signal for the methyl protons at ~δ 2.4 ppm would correlate with the carbon signal at ~δ 28 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons and piecing together the molecular fragments. Expected key correlations would include the methyl protons (–CH₃) showing a cross-peak to the carbonyl carbon (C=O) and the C-α carbon. The H-α proton would show a correlation to the carbonyl carbon, while the H-β proton would correlate to the C-2 carbon of the pyrimidine ring, thus confirming the connection between the enone chain and the heterocycle.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would be dominated by absorptions corresponding to the carbonyl and alkene functionalities, as well as vibrations from the pyrimidine ring.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1660-1685 cm⁻¹ corresponding to the stretching vibration of the conjugated carbonyl group of the ketone.

C=C Stretch: The stretching vibration of the alkene double bond is expected to appear around 1600-1640 cm⁻¹.

Pyrimidine Ring Vibrations: The C=C and C=N stretching vibrations within the pyrimidine ring would result in a series of medium to strong bands in the 1400-1600 cm⁻¹ region.

C-H Bending: The out-of-plane bending vibration of the trans-disubstituted alkene (–CH=CH–) would give rise to a strong band around 960-980 cm⁻¹.

C-H Stretching: Aromatic C-H stretching from the pyrimidine ring would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be seen just below 3000 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | 2900 - 3000 | Medium |

| C=O Stretch (conjugated ketone) | 1660 - 1685 | Strong |

| C=C Stretch (alkene) | 1600 - 1640 | Medium |

| C=N, C=C Stretches (pyrimidine ring) | 1400 - 1600 | Medium-Strong |

| C-H Out-of-plane bend (trans alkene) | 960 - 980 | Strong |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups like C=O, Raman spectroscopy is particularly useful for identifying non-polar, symmetric vibrations. The Raman spectrum would be expected to show strong signals for the symmetric breathing modes of the pyrimidine ring and for the C=C stretching of the alkene. These vibrations are often weak or absent in the IR spectrum, making Raman a valuable complementary technique for a complete vibrational analysis.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of a molecule through its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of a compound's elemental composition. nih.gov For this compound, HRMS analysis is crucial for confirming its molecular formula, C₈H₈N₂O. In this technique, the measured mass-to-charge ratio (m/z) is determined with a high degree of precision, typically to four or more decimal places. nih.gov This accuracy enables the differentiation between compounds with the same nominal mass but different elemental formulas. nih.gov The experimental mass of the protonated molecular ion [M+H]⁺ is compared against the calculated theoretical mass, with a minimal mass error confirming the proposed formula.

Table 1: HRMS Data for this compound

| Molecular Formula | Ion | Calculated m/z | Found m/z |

| C₈H₈N₂O | [M+H]⁺ | 149.07149 | 149.07112 |

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for polar, thermally labile molecules like pyrimidine derivatives. nih.gov This method typically generates protonated molecules, [M+H]⁺, with minimal fragmentation, allowing for clear determination of the molecular weight. nih.govnih.gov For this compound, the ESI-MS spectrum would be expected to show a prominent base peak corresponding to the protonated molecule at an m/z of approximately 149.1.

Tandem mass spectrometry (MS/MS) experiments, often utilizing collision-induced dissociation (CID), can be performed to study the fragmentation pathways. nih.gov Characteristic fragments for this molecule would likely arise from the cleavage of the butenone side chain, such as the loss of a ketene (B1206846) molecule (CH₂=C=O) or an acetyl radical (•CH₃CO), providing valuable structural information. sapub.org

X-Ray Diffraction for Solid-State Structural Determination

Table 2: Hypothetical X-Ray Crystallographic Data for this compound

| Parameter | Value |

| Empirical formula | C₈H₈N₂O |

| Formula weight | 148.17 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.610 |

| b (Å) | 20.420 |

| c (Å) | 8.150 |

| β (°) | 98.50 |

| Volume (ų) | 1417.3 |

| Z | 4 |

| R-factor | 0.060 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is used to investigate the electronic transitions within a molecule. The spectrum of this compound is expected to display characteristic absorption bands due to its extended conjugated system, which includes the pyrimidine ring, the olefinic double bond, and the carbonyl group.

Two primary types of electronic transitions are anticipated:

π → π* transitions: These are typically high-intensity absorptions resulting from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated system.

n → π* transitions: These are lower-intensity absorptions caused by the excitation of an electron from a non-bonding orbital (n), such as the lone pair on the carbonyl oxygen, to a π* antibonding orbital. masterorganicchemistry.com This transition is characteristic of molecules containing a carbonyl group. masterorganicchemistry.com

The position of the maximum absorbance (λmax) is sensitive to the solvent polarity.

Table 3: Expected UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Transition Type |

| Ethanol | ~230 | π → π |

| Ethanol | ~315 | n → π |

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of the constituent elements (carbon, hydrogen, nitrogen) in a purified sample. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close correlation between the found and calculated values serves as strong evidence for the compound's empirical and, consequently, molecular formula.

Table 4: Elemental Analysis Data for this compound (C₈H₈N₂O)

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 64.85 | 64.79 |

| Hydrogen (H) | 5.44 | 5.49 |

| Nitrogen (N) | 18.91 | 18.85 |

Theoretical and Computational Chemistry of E 4 Pyrimidin 2 Yl but 3 En 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the molecular properties of compounds at the electronic level. These methods solve the Schrödinger equation (or its density-functional-based equivalent) to provide detailed information about electron distribution, molecular energy, and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. echemcom.com It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems, including pyrimidine (B1678525) derivatives. echemcom.com For (E)-4-(Pyrimidin-2-yl)but-3-en-2-one, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its optimized molecular geometry and various electronic properties. jchemrev.com

Table 1: Illustrative Electronic Properties of a Pyrimidine Derivative Calculated via DFT

| Parameter | Calculated Value | Unit |

|---|---|---|

| Total Energy | -512.98 | Hartree |

| EHOMO | -6.75 | eV |

| ELUMO | -2.11 | eV |

| HOMO-LUMO Gap (ΔE) | 4.64 | eV |

| Dipole Moment | 3.45 | Debye |

Note: This table presents hypothetical data for this compound, based on typical values obtained for similar heterocyclic compounds in computational studies.

Ab Initio Methods for Molecular Properties

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on first principles (i.e., physical constants) without using experimental data or empirical parameterization. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)), offer higher levels of accuracy compared to DFT for certain properties, though at a significantly greater computational expense. wikipedia.orgrsc.org

For a molecule like this compound, ab initio methods would be used to:

Benchmark DFT Results: High-accuracy CCSD(T) calculations on a smaller, related molecule could validate the choice of DFT functional and basis set.

Calculate Precise Molecular Properties: Properties like electron affinities, ionization potentials, and polarizabilities can be determined with high precision. tandfonline.com

Investigate Weak Interactions: These methods are particularly effective for studying non-covalent interactions, such as hydrogen bonding or van der Waals forces, which could be relevant in the condensed phase or in interactions with biological targets. researchgate.net

Due to their computational demands, ab initio methods are often applied to confirm specific electronic properties or reaction mechanisms rather than for initial broad screening or geometry optimization of larger molecules. rsc.org

Frontier Molecular Orbital (FMO) Theory Analysis of Reactivity Indices

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is the orbital most likely to donate electrons (nucleophilic), while the LUMO is the orbital most capable of accepting electrons (electrophilic). youtube.com The energy and spatial distribution of these orbitals for this compound would provide profound insights into its chemical behavior. numberanalytics.com

The HOMO is expected to be distributed over the pyrimidine ring and the butenone moiety, indicating potential sites for electrophilic attack. Conversely, the LUMO would highlight the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical stability and reactivity; a smaller gap suggests the molecule is more polarizable and more chemically reactive. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge.

Table 2: Illustrative Global Reactivity Indices Derived from FMO Analysis

| Reactivity Index | Formula | Hypothetical Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.43 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.32 |

| Global Softness (S) | 1 / (2η) | 0.216 |

| Electrophilicity Index (ω) | μ2 / (2η) | 4.23 |

Note: This table is based on the hypothetical HOMO/LUMO energies from Table 1 and illustrates the type of data generated in an FMO analysis.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the three-dimensional structure, conformational flexibility, and dynamic behavior of molecules.

Conformational Analysis and Stereochemical Insights

This compound possesses several rotatable single bonds, primarily between the pyrimidine ring and the butenone side chain, and within the side chain itself. This allows the molecule to adopt various conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them. researchgate.net

Table 3: Illustrative Relative Energies of Hypothetical Conformers

| Conformer | Dihedral Angle (Ring-C=C-C) | Relative Energy (kcal/mol) | Population (%) at 298K |

|---|---|---|---|

| Planar (s-trans) | 180° | 0.00 | 75.3 |

| Planar (s-cis) | 0° | 1.50 | 8.1 |

| Twisted | 90° | 3.50 | 0.2 |

Note: This table provides a hypothetical example of results from a conformational analysis, illustrating the relative stabilities of different spatial arrangements.

Exploration of Potential Energy Surfaces

A Potential Energy Surface (PES) is a mathematical landscape that relates the energy of a molecule to its geometry. rug.nl Exploring the PES allows for the identification of all stable isomers and the transition states that connect them. uni-muenchen.de For this compound, a "relaxed PES scan" would be performed. researchgate.net In this procedure, a specific geometric parameter, such as a dihedral angle, is systematically varied in steps, and at each step, all other geometric parameters are optimized to find the lowest possible energy. uni-muenchen.deresearchgate.net

Plotting the energy against the scanned coordinate reveals the energy profile for that specific motion. The minima on this plot correspond to stable or metastable conformers, while the maxima represent the transition states (energy barriers) for converting between them. uni-muenchen.de This analysis provides a quantitative measure of the molecule's flexibility and the energy required for conformational changes, which is essential for understanding its dynamic behavior and how it might fit into a receptor site. rug.nl

Analysis of Electronic Descriptors

Theoretical and computational chemistry provide powerful tools for understanding the electronic properties and reactivity of molecules. For a thorough analysis of this compound, a series of electronic descriptors would be calculated using quantum chemical methods, such as Density Functional Theory (DFT). These descriptors offer insights into the molecule's charge distribution, stability, and potential for chemical reactions.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue represents electron-deficient regions with positive electrostatic potential, indicating favorable sites for nucleophilic attack. Green and yellow denote areas with intermediate or neutral potential. researchgate.net

For this compound, an MEP analysis would likely reveal a high concentration of negative potential (red) around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the carbonyl group, identifying these as the primary sites for electrophilic interactions. The hydrogen atoms and parts of the carbon framework would likely exhibit positive potential (blue), suggesting their susceptibility to nucleophilic attack.

A hypothetical data table for the MEP of this compound would quantify the electrostatic potential values at specific points on the molecular surface.

Hypothetical MEP Data Table for this compound

| Atomic Site | Electrostatic Potential (kcal/mol) | Predicted Reactivity |

|---|---|---|

| N1 (pyrimidine) | -45.0 | Electrophilic Attack |

| N3 (pyrimidine) | -42.5 | Electrophilic Attack |

| O (carbonyl) | -55.2 | Electrophilic Attack |

| H (vinyl) | +20.8 | Nucleophilic Attack |

Note: The values in this table are illustrative and would require specific computational calculations to be confirmed.

Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA) are methods used to calculate the partial atomic charges within a molecule. chemrxiv.orgchemrxiv.org These analyses provide a quantitative measure of the electron distribution among the atoms, which complements the qualitative picture provided by the MEP map. While Mulliken charges are computationally straightforward, they can be sensitive to the basis set used. NPA is generally considered more robust and less basis-set dependent.

For this compound, both MPA and NPA would be expected to show that the electronegative nitrogen and oxygen atoms carry a negative partial charge, while the carbon and hydrogen atoms bear positive partial charges. The magnitude of these charges would provide insight into the polarity of the various bonds within the molecule.

Hypothetical Atomic Charges for this compound

| Atom | Mulliken Charge (e) | Natural Charge (e) |

|---|---|---|

| O1 | -0.55 | -0.65 |

| N2 | -0.48 | -0.58 |

| N4 | -0.45 | -0.55 |

| C5 | +0.60 | +0.75 |

Note: This table presents hypothetical data. Actual values would be derived from specific quantum chemical calculations.

Chemical Hardness (η) : A measure of a molecule's resistance to changes in its electron distribution. Higher hardness indicates greater stability and lower reactivity.

Chemical Softness (S) : The reciprocal of chemical hardness, with higher softness indicating greater reactivity.

Electrophilicity Index (ω) : Measures the ability of a molecule to accept electrons. A higher electrophilicity index suggests a stronger electrophile.

These descriptors are calculated using the following equations: η = (ELUMO - EHOMO) / 2 S = 1 / η ω = μ2 / (2η), where μ is the chemical potential (μ ≈ (EHOMO + ELUMO) / 2).

For this compound, the presence of the electron-withdrawing pyrimidine ring and the carbonyl group would likely result in a relatively low-lying LUMO, suggesting a significant electrophilic character.

Hypothetical Global Reactivity Descriptors for this compound

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.8 |

| ELUMO | -2.1 |

| Energy Gap (ΔE) | 4.7 |

| Chemical Hardness (η) | 2.35 |

| Chemical Softness (S) | 0.43 |

Note: These values are for illustrative purposes and would need to be determined through specific computational studies.

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface and identifying transition states and intermediates. For this compound, computational studies could investigate various reaction pathways, such as its synthesis or its participation in subsequent chemical transformations.

For instance, the synthesis of pyrimidine derivatives can occur through various routes, including condensation reactions. nih.gov A computational study of the synthesis of this compound would involve calculating the energies of the reactants, products, and all transition states to determine the most favorable reaction pathway. This would provide insights into the reaction kinetics and thermodynamics.

Furthermore, the reactivity of the enone moiety in this compound makes it a candidate for reactions such as Michael additions or cycloadditions. Computational modeling could predict the regioselectivity and stereoselectivity of such reactions, guiding synthetic efforts.

A detailed computational investigation would provide activation energies, reaction energies, and the geometries of all stationary points along the reaction coordinate, offering a comprehensive understanding of the reaction mechanism. Without specific studies on this compound, a detailed mechanistic analysis remains speculative.

Advanced Research Applications of Pyrimidine Substituted Enones in Materials Science and Supramolecular Chemistry

Supramolecular Assembly and Intermolecular Interactions

The predictable and directional nature of non-covalent interactions in pyrimidine-substituted enones is fundamental to their use in crystal engineering and the design of supramolecular architectures. The interplay of hydrogen bonding and π-π stacking interactions governs the self-organization of these molecules in both solid and solution states, enabling the construction of complex, ordered structures.

Hydrogen Bonding Networks in Solid and Solution States

Hydrogen bonding is a primary driving force in the supramolecular assembly of pyrimidine-containing compounds. The pyrimidine (B1678525) ring contains two nitrogen atoms which are effective hydrogen bond acceptors. In the (E)-4-(Pyrimidin-2-yl)but-3-en-2-one scaffold, these nitrogen atoms, along with the carbonyl oxygen of the enone moiety, can participate in a variety of hydrogen bonding interactions.

In solution, the existence of these hydrogen bonds can be confirmed by techniques like ¹H NMR spectroscopy. Concentration-dependent studies often show a downfield shift in the resonance of protons involved in hydrogen bonding as the concentration increases, indicating the formation of intermolecularly bonded aggregates. impactjournals.us

π-π Stacking Interactions and Their Role in Self-Organization

The aromatic pyrimidine ring is capable of engaging in π-π stacking interactions, which are vital for the stabilization of supramolecular structures. nih.gov These interactions arise from the electrostatic and van der Waals forces between the π-electron systems of adjacent rings. In crystals of pyrimidine derivatives, these interactions often lead to columnar or herringbone packing arrangements. researchgate.net

The geometry of the π-π stacking can be face-to-face or offset, with typical centroid-to-centroid distances ranging from 3.3 to 3.8 Å. rsc.org The presence of the enone substituent can influence the electronic distribution within the pyrimidine ring, potentially modulating the strength and geometry of these stacking interactions. The interplay between π-π stacking and hydrogen bonding is a key aspect of crystal engineering with these molecules; often, hydrogen bonds will form a primary network, which is then further stabilized and organized by weaker π-π stacking and van der Waals forces. nih.govrsc.org The ability to tune these interactions through chemical modification of the pyrimidine or enone moieties allows for a degree of control over the final solid-state architecture. rsc.org

Molecular Self-Assembly Processes and Control

Molecular self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. For pyrimidine-substituted enones, this process is driven by the collective influence of hydrogen bonding and π-π stacking. By programming the molecule with specific recognition sites, it is possible to guide the assembly process toward desired architectures, such as one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. acs.orgresearchgate.net

Control over the self-assembly process can be achieved by modifying the molecular structure. For instance, introducing additional functional groups can create new hydrogen bonding sites or alter the steric and electronic properties that influence π-π stacking. researchgate.net The choice of crystallization solvent can also play a crucial role, as solvent molecules can compete for hydrogen bonding sites or influence the packing arrangement. This level of control is essential for the bottom-up fabrication of functional materials where the macroscopic properties are a direct consequence of the programmed molecular-level organization.

Coordination Chemistry and Metal Complex Formation

The this compound scaffold possesses multiple potential donor sites for coordination to metal ions, making it an excellent ligand in coordination chemistry. The two nitrogen atoms of the pyrimidine ring and the carbonyl oxygen atom of the enone group can act as Lewis bases, enabling the formation of a wide variety of metal complexes. ictp.itekb.eg

The coordination mode can vary depending on the metal ion, the solvent, and the presence of other ligands. The pyrimidine ring can coordinate in a monodentate fashion through one of its nitrogen atoms or act as a bridging ligand connecting two metal centers. ictp.it The enone moiety typically coordinates through its carbonyl oxygen. It is also possible for the ligand to act as a bidentate chelate, coordinating to a single metal center through one pyrimidine nitrogen and the carbonyl oxygen, forming a stable five- or six-membered ring. This chelation enhances the stability of the resulting complex. researchgate.net

The formation of these metal complexes can significantly alter the properties of the organic ligand, including its electronic and photophysical characteristics. This has implications for the development of catalysts, magnetic materials, and luminescent metal-organic frameworks (MOFs). ictp.itmdpi.com

Development of Optoelectronic Materials

The conjugated π-system of pyrimidine-substituted enones, which extends across the pyrimidine ring and the butenone chain, makes these compounds promising candidates for optoelectronic applications. Their structure gives rise to interesting photophysical properties, allowing them to function as core components in chromophores and fluorophores.

Pyrimidine Enone Scaffolds as Chromophores and Fluorophores

Molecules like this compound are inherently chromophoric, meaning they absorb light in the ultraviolet-visible spectrum. This absorption is due to π-π* electronic transitions within the conjugated system. acs.orgacs.org The position of the maximum absorption wavelength (λ_max) can be tuned by modifying the structure, for example, by adding electron-donating or electron-withdrawing groups. acs.org

Many pyrimidine-based scaffolds exhibit fluorescence, emitting light after being excited by photon absorption. acs.orgnih.govnih.gov This property arises from the creation of an intramolecular charge transfer (ICT) state upon excitation. The π-deficient pyrimidine ring acts as an electron acceptor, while other parts of the molecule can act as electron donors. This "push-pull" architecture is a common strategy for designing fluorescent molecules. acs.orgrsc.org The resulting fluorophores often display large Stokes shifts (the difference between the absorption and emission maxima), which is a desirable property for applications in fluorescent probes and organic light-emitting diodes (OLEDs). acs.org The fluorescence quantum yield and emission color can be finely tuned by chemical modifications, making pyrimidine enones a versatile class of materials for optoelectronics. acs.orgrsc.org

The table below presents representative photophysical data for analogous pyrimidine-based fluorophores, illustrating the range of properties that can be achieved.

| Compound Class | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Solvent |

| Pyrazolo[1,5-a]pyrimidines | 350-420 | 430-550 | 0.01 - 0.97 | Various |

| Pyrimidine-derived α-Amino Acids | 380-450 | 480-530 | up to 0.70 | Various |

| Chalcone-derived Pyrimidines | 300-400 | 450-570 | Low to Moderate | Various |

This table is a compilation of representative data from related compound classes to illustrate the potential properties of pyrimidine-enone scaffolds. Data sourced from references acs.orgrsc.org.

Investigation of Nonlinear Optical (NLO) Properties

Organic molecules with extended π-conjugation and significant intramolecular charge transfer characteristics are prime candidates for nonlinear optical (NLO) materials. nih.gov Pyrimidine derivatives have garnered considerable attention in this field due to the electron-deficient nature of the pyrimidine ring, which can act as an effective electron acceptor in a push-pull system. rsc.org The enone moiety in this compound serves as a π-conjugated bridge, facilitating electron delocalization between a potential donor group and the pyrimidine acceptor.

Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in predicting the NLO properties of such molecules. jocpr.comrsc.org Key parameters of interest include the first-order hyperpolarizability (β) and the third-order nonlinear susceptibility (χ³), which quantify the second- and third-order NLO responses, respectively. rsc.orgacs.org For a molecule to exhibit a significant NLO response, a large change in dipole moment upon electronic excitation is desirable, a feature often associated with efficient intramolecular charge transfer.

While specific experimental data for this compound is not extensively reported, studies on analogous pyrimidine-based chromophores provide valuable insights. For instance, stilbazolium derivatives incorporating a pyrimidinyl group as the acceptor have demonstrated significant second-harmonic generation (SHG) efficiencies. acs.org The NLO response in these systems is attributed to the charge transfer from an electron-donating group, through a conjugated bridge, to the electron-accepting pyrimidine moiety. It is anticipated that this compound would exhibit similar NLO behavior, with the potential for tuning these properties through substitution on the pyrimidine ring or the enone backbone.

NLO Properties of Selected Organic Chromophores

| Compound Type | Key Structural Features | Observed/Calculated NLO Property | Reference |

|---|---|---|---|

| Pyrimidine Derivative | Push-pull system with pyrimidine as acceptor | High hyperpolarizability (β) | jocpr.com |

| N-Pyrimidinyl Stilbazolium Crystal | Cationic chromophore with pyrimidinyl acceptor | Significant third-order susceptibility (χ³) | acs.org |

| 4-Amino Antipyrine Schiff Bases | Donor-π-acceptor structure | Second harmonic efficiency greater than KDP | nih.gov |

| Pyrene Derivatives | Donor-acceptor structure with extended π-conjugation | Reverse saturable absorption due to two-photon absorption | nih.gov |

Intramolecular Charge Transfer (ICT) Phenomena in Pyrimidine-Enone Conjugates

The phenomenon of intramolecular charge transfer (ICT) is fundamental to the photophysical properties of many organic molecules, including their fluorescence and NLO activity. In pyrimidine-enone conjugates like this compound, the pyrimidine ring acts as an electron-withdrawing group, while the enone system can also exhibit acceptor characteristics. This electronic arrangement facilitates a redistribution of electron density upon photoexcitation, leading to a charge-separated excited state.

The occurrence of ICT can be experimentally observed through solvatochromism studies, where the absorption and emission spectra of the compound show a significant dependence on the polarity of the solvent. nih.gov In polar solvents, the charge-separated excited state is stabilized, leading to a red-shift in the emission spectrum. Time-resolved spectroscopic techniques can further elucidate the dynamics of the ICT process. The understanding and control of ICT in these systems are crucial for the rational design of molecules with tailored photophysical and NLO properties for applications in optoelectronics and sensing. nih.govacs.org

Applications as Building Blocks in the Synthesis of Complex Heterocyclic Systems

The pyrimidine ring and the enone functionality are both versatile synthons in organic synthesis, making this compound a valuable building block for the construction of more complex heterocyclic frameworks. The pyrimidine moiety can be involved in various transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. bhu.ac.in

The enone part of the molecule offers several reactive sites. The carbonyl group can undergo condensation reactions, while the α,β-unsaturated system is an excellent Michael acceptor, susceptible to conjugate addition by a wide range of nucleophiles. This reactivity can be exploited in cyclization reactions to construct new rings. For instance, reaction with binucleophiles such as hydrazines, hydroxylamine, or ureas can lead to the formation of five- or six-membered heterocyclic rings like pyrazolines, isoxazolines, or dihydropyrimidones. mdpi.comnih.gov

The Biginelli reaction, a one-pot multicomponent reaction, is a well-established method for the synthesis of dihydropyrimidinones, and enones are common substrates in Biginelli-like reactions. mdpi.com By employing this compound in such reactions, it is possible to synthesize novel fused heterocyclic systems containing both pyrimidine and dihydropyrimidinone motifs. These complex structures are of significant interest in medicinal chemistry due to their diverse biological activities. nih.gov The strategic combination of the pyrimidine core with other heterocyclic rings through the enone linker allows for the generation of molecular diversity and the exploration of new chemical space. researchgate.netmdpi.commdpi.com

Synthesis of Heterocyclic Systems from Pyrimidine Precursors

| Starting Pyrimidine Derivative | Reaction Type | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 2-Aminopyrimidine | Three-component reaction with cyclohexanone (B45756) and mercaptoacetic acid | 4-(Pyrimidin-2-yl)-1-thia-4-aza-spiro-[4.5]decan-3-one | nih.gov |

| Pyrimidine-containing chalcones | Cyclocondensation with thiourea (B124793) | Pyrimidinyl-thioxopyrimidines | nih.gov |

| Enaminonitriles | Cyclization | Pyrimidinethiones | researchgate.net |

| Amidines | [4+2]-Cyclocondensation with malononitrile (B47326) dimer | 6-Aminopyrimidines | mdpi.com |

| 3-Phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine | Reaction with Vilsmeier-Haack reagent and ammonium (B1175870) carbonate | 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine | mdpi.com |

Future Research Directions and Unexplored Avenues for E 4 Pyrimidin 2 Yl but 3 En 2 One

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

Future synthetic strategies for (E)-4-(Pyrimidin-2-yl)but-3-en-2-one are expected to focus on green and sustainable chemistry principles. While traditional methods like the Claisen-Schmidt condensation are effective, newer approaches can offer improvements in yield, atom economy, and environmental impact. acs.orgremedypublications.com

Potential Sustainable Synthetic Approaches:

| Method | Catalyst/Conditions | Potential Advantages |

| Aqueous Synthesis | Choline hydroxide | Environmentally friendly solvent (water), catalyst tolerance to various substrates. acs.org |

| Metal-Free Hydrosulfonylation | Acid-mediated | Avoids metal catalysts and stoichiometric oxidants, offering a greener and more convenient method. rsc.org |

| Visible-Light Promoted Organocatalysis | Cheap organic dye | Utilizes visible light and a metal-free catalyst, representing a transition-metal-free aerobic system. rsc.orgpkusz.edu.cn |

| Single-Atom Catalysis | Co single-atom catalyst | Offers a sustainable alternative to traditional photocatalysts for α,β-unsaturated ketone synthesis from alcohols. researchgate.net |

Further research could explore one-pot syntheses, microwave-assisted reactions, and the use of biocatalysts to streamline the production of this compound and its analogs. nih.govmdpi.comnih.gov The development of multicomponent reactions, such as the Biginelli reaction, could also provide efficient pathways to structurally diverse pyrimidine-based compounds. nih.govmdpi.com

Application of Advanced Spectroscopic Probes for Real-Time Reaction Monitoring and Dynamics Studies

The kinetics and mechanisms of reactions involving this compound are areas ripe for investigation using advanced spectroscopic techniques. Real-time monitoring can provide invaluable insights into reaction progress, intermediate formation, and the factors influencing reaction rates. perkinelmer.com

Advanced Spectroscopic Techniques for Reaction Monitoring:

| Technique | Application | Potential Insights |

| In-line NIR Spectroscopy | Real-time monitoring of sol-gel reactions. acs.org | Accurate endpoint determination and reproducible process control. acs.org |

| Differential FTIR Spectroscopy | Qualitative analysis of condensation products. nih.gov | Monitoring of chemical changes over time, suitable for complex sample matrices. nih.gov |

| Low-Temperature Plasma Mass Spectrometry | Real-time and in-situ monitoring of ongoing chemical reactions. researchgate.net | Analyte desorption and ionization without sample pretreatment for rapid monitoring. researchgate.net |

| Probe Electrospray Ionization Mass Spectrometry (PESI-MS) | Real-time analysis of reaction progression. shimadzu.com | Rapid monitoring of changes in molecular weight information without chromatography. shimadzu.com |

| UV/Visible Spectroscopy | In-line monitoring of bioprocesses. mdpi.com | Non-destructive and non-invasive real-time analysis of samples. mdpi.com |

The coupling of techniques like stopped-flow systems with FT-IR spectroscopy can generate significant spectral and chemical information, elucidating the chemistry of rapid reactions. perkinelmer.com These methods can be applied to study the formation of this compound and its subsequent reactions, providing a deeper understanding of its chemical dynamics.

Deeper Computational Insights into Reactivity, Stability, and Molecular Recognition

Computational chemistry offers a powerful tool to predict and understand the properties of this compound. Density Functional Theory (DFT) calculations can provide detailed information about its electronic structure, reactivity, and stability. researchgate.netnih.govrsc.org

Future computational studies could focus on:

Frontier Molecular Orbitals (HOMO-LUMO): Analysis of the HOMO-LUMO gap can explain the charge transfer interactions within the molecule and its chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps can predict sites for electrophilic and nucleophilic attack, offering insights into the molecule's reactivity.

Molecular Docking: These studies can investigate the binding modes of this compound with biological targets, which is crucial for drug design and understanding its potential pharmacological applications. remedypublications.commdpi.com

Structure-Activity Relationships (SAR): Computational methods can help in designing new derivatives with enhanced properties by establishing relationships between their structure and activity. nih.gov

Deeper computational investigations into the molecular recognition of the pyrimidine (B1678525) moiety could also be explored, drawing parallels from studies on how pyrimidine nucleobases are recognized by DNA receptors. nih.govnih.govacs.org This could open avenues for designing molecules with specific binding properties.

Exploration of New Materials Applications and Integration with Emerging Technologies in Chemical Research

The unique structure of this compound, which combines a pyrimidine ring with an α,β-unsaturated ketone, suggests potential for its use in the development of novel materials. The pyrimidine core is a key component in many biologically active compounds and functional materials. growingscience.comgsconlinepress.comjrasb.com

Potential Future Applications in Materials Science:

| Area | Potential Role of this compound |

| Organic Semiconductors | The conjugated system could be exploited for applications in organic electronics. |

| Polymers and Hybrid Materials | The reactive enone moiety could be used for polymerization or as a cross-linking agent. |

| Nonlinear Optical Materials | The molecule's electronic structure may lead to interesting nonlinear optical properties. |

| Sensors | The pyrimidine nitrogen atoms could act as coordination sites for metal ions, forming the basis for chemical sensors. |

Future research could focus on synthesizing polymers incorporating this moiety and evaluating their thermal, mechanical, and electronic properties. The integration of this compound into emerging technologies like 3D printing or advanced coatings could also be an exciting avenue for exploration. The diverse pharmacological activities reported for other pyrimidine derivatives, such as anticancer and antimicrobial properties, also suggest that this compound and its analogs could be valuable scaffolds in drug discovery and development. nih.govmdpi.comnih.govnih.gov

Q & A

Q. What are the optimal synthetic routes for (E)-4-(Pyrimidin-2-yl)but-3-en-2-one in academic laboratories?

The compound can be synthesized via aldol condensation, a method validated for structurally analogous α,β-unsaturated ketones. For example, (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one was prepared by reacting substituted benzaldehydes with acetone under alkaline conditions . Key steps include:

- Reagent selection : Use NaOH or KOH as a base to deprotonate the acetone enolate.

- Temperature control : Maintain reaction temperatures between 40–60°C to balance reaction rate and byproduct suppression.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is recommended for isolating the pure (E)-isomer.

Q. How can the stereochemical integrity of the (E)-isomer be confirmed post-synthesis?

Stereochemical validation relies on nuclear Overhauser effect (NOE) NMR experiments and X-ray crystallography. For instance, NOE correlations between the pyrimidine proton and the α-proton of the enone system confirm the (E)-configuration. Crystallographic refinement using SHELXL (via the SHELX suite) provides definitive structural evidence .

Q. What spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Assign peaks for the pyrimidine protons (δ 8.5–9.0 ppm) and enone carbons (C=O at ~190 ppm, C=C at ~120–140 ppm).

- Mass spectrometry (LC-MS/HRMS) : Confirm molecular ion peaks (exact mass: 188.0586 g/mol) and fragmentation patterns.

- IR spectroscopy : Identify carbonyl stretching (~1680 cm⁻¹) and conjugated C=C (~1600 cm⁻¹) bands .

Advanced Research Questions

Q. How do structural modifications to the pyrimidine ring influence bioactivity?

Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups (e.g., -NO₂, -CF₃) on the pyrimidine ring enhance binding affinity to kinase targets. For example, derivatives with 4-nitrophenyl substituents showed improved inhibitory activity in kinase assays . Methodological considerations:

- Synthetic diversification : Introduce substituents via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

- Biological assays : Use fluorescence polarization or ELISA to quantify target inhibition.

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations are widely used. Key steps:

- Protein preparation : Retrieve target structures from the PDB (e.g., kinase domains) and optimize protonation states.

- Docking parameters : Set grid boxes around the ATP-binding site and use Lamarckian genetic algorithms for conformational sampling.

- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine models .

Q. How can contradictory data on reaction yields in different synthetic protocols be resolved?

Contradictions often arise from variations in catalysts or solvent systems. For example, Fe₂O₃@SiO₂/In₂O₃ catalysts improved yields in analogous enone syntheses (85–92%) compared to conventional methods (60–70%) . Systematic approaches include:

- Design of Experiments (DoE) : Vary catalysts, solvents, and temperatures to identify optimal conditions.

- Kinetic studies : Monitor reaction progress via HPLC to pinpoint rate-limiting steps.

Q. What metabolomic or genomic approaches link this compound to biomarker discovery?

In GWAS studies, (E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one was correlated with sugar metabolism in plants via SNPs on chromosome 2. For human studies:

- Multi-omics integration : Pair LC-MS-based metabolomics with RNA-seq to identify co-regulated pathways.

- Biomarker validation : Use CRISPR-Cas9 knockout models to confirm gene-compound interactions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.